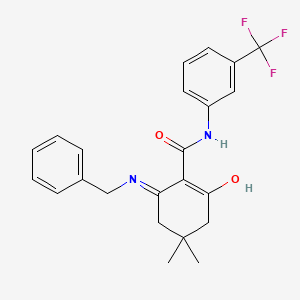
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.) and their arrangement in space.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, what conditions it requires to react, and what products it forms.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Reactivity
Enaminoketones Synthesis and Reactivity : Studies on enaminoketones, compounds structurally related to the specified compound, show their utility in synthesizing a variety of derivatives through reactions like halogenation and conversion into carboxamides and thiocarboxamides. These reactions highlight the potential of such compounds in the synthesis of new chemical entities with possible pharmaceutical applications (Jirkovsky, 1974).
Synthesis of Pyrazolo[4,3-d]isoxazoles : Research on the synthesis of 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from benzoyl-5-hydroxypyrazoles showcases the use of compounds with functionalities similar to the specified compound in generating novel heterocyclic structures. This has implications for the discovery of new drugs and materials (Holzer & Hahn, 2003).
Antimicrobial Activity
- Tetrahydropyrimido [4, 5-b]-quinoline Derivatives : The synthesis of tetrahydropyrimidoquinoline derivatives from reactions involving compounds with functionalities similar to the specified compound indicates their potential antimicrobial activity. This suggests a possible application in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Photoinduced Reactions
- Photoinduced Oxidative Formylation : Research demonstrating the photoinduced oxidative formylation of N,N-dimethylanilines without an external photocatalyst suggests the potential of compounds with similar structural features in photochemical transformations. This opens avenues for research in green chemistry and photochemical synthesis (Yang et al., 2017).
Polyimide Synthesis
- Organosoluble Polyimides : The synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain from diamines hints at the utility of compounds with similar substituents in creating new materials with desirable properties like solubility and thermal stability. This research could be relevant for the development of high-performance polymers and coatings (Liu et al., 2002).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound, including toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves speculating on potential future research directions or applications for the compound based on its properties and activities.
Eigenschaften
IUPAC Name |
6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQCWWMALSXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
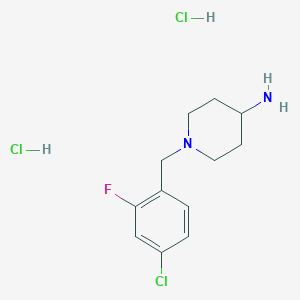
![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)
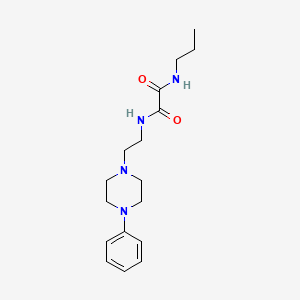
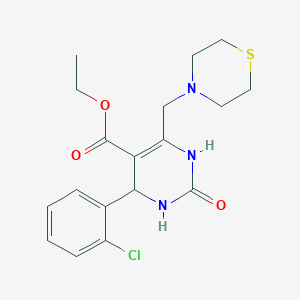
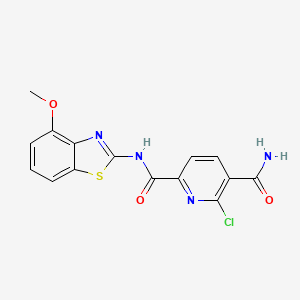
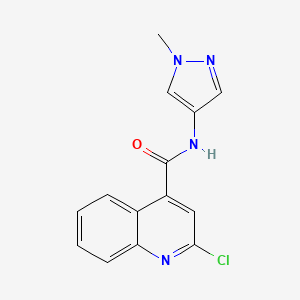
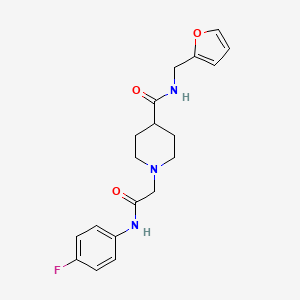
![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)
![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)